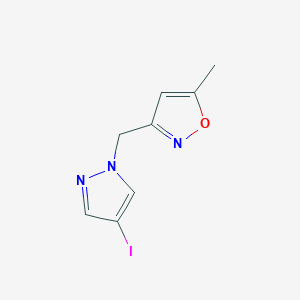
6-Fluoro-5-(methoxymethoxy)-2',4-dimethyl-2,4'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-5-(methoxymethoxy)-2’,4-dimethyl-2,4’-bipyridine is a complex organic compound that belongs to the bipyridine family. This compound is characterized by the presence of a fluorine atom, two methyl groups, and a methoxymethoxy group attached to the bipyridine core. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-5-(methoxymethoxy)-2’,4-dimethyl-2,4’-bipyridine typically involves multiple steps, including halogenation, methylation, and methoxymethoxylation. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant reaction conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-5-(methoxymethoxy)-2’,4-dimethyl-2,4’-bipyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic reagents such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bipyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents in place of the fluorine atom.
Scientific Research Applications
6-Fluoro-5-(methoxymethoxy)-2’,4-dimethyl-2,4’-bipyridine has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Fluoro-5-(methoxymethoxy)-2’,4-dimethyl-2,4’-bipyridine involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxymethoxy group play crucial roles in modulating the compound’s reactivity and binding affinity. These interactions can influence various biochemical processes, making the compound a valuable tool in research.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 6-Fluoro-5-(methoxymethoxy)-2’,4-dimethyl-2,4’-bipyridine stands out due to its unique combination of functional groups and structural features
Properties
CAS No. |
119071-57-7 |
|---|---|
Molecular Formula |
C6H3ClF3NO3S |
Molecular Weight |
261.61 g/mol |
IUPAC Name |
(6-chloropyridin-2-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C6H3ClF3NO3S/c7-4-2-1-3-5(11-4)14-15(12,13)6(8,9)10/h1-3H |
InChI Key |
TWRRBSOANPKTJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Butanol, 1-[3-(trifluoromethyl)phenoxy]-](/img/structure/B8690053.png)










![Cyclobuta[a]naphthalen-1(2H)-one](/img/structure/B8690123.png)


